N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide
Description
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide is a pyrrolidine-based acetamide derivative featuring a stereospecific (S)-configured pyrrolidine ring, a 2-amino-acetyl substituent, and an N-cyclopropyl group.
The pyrrolidine scaffold confers rigidity and hydrogen-bonding capabilities, while the cyclopropyl group may enhance metabolic stability by reducing oxidative degradation.
Properties
IUPAC Name |
N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9(16)15(10-4-5-10)8-11-3-2-6-14(11)12(17)7-13/h10-11H,2-8,13H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRXLXGDPWZEBD-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCN1C(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C[C@@H]1CCCN1C(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention in various biological research fields due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrrolidine ring, an amino-acetyl group, and a cyclopropyl moiety. Its specific stereochemistry (denoted by the (S) configuration) is crucial for its biological interactions. The molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, influencing metabolic pathways and cellular functions. For instance, it has been shown to affect the activity of certain phospholipase enzymes involved in lipid metabolism .
1. Neurological Disorders
Research indicates that this compound may have therapeutic potential in treating neurological conditions. Its ability to modulate enzyme activity can influence neurotransmitter systems, potentially providing benefits in conditions such as anxiety and depression .
2. Antimicrobial Activity
Studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural similarities suggest potential antibacterial efficacy.
3. Antimalarial Activity
Recent investigations into cyclopropyl carboxamide derivatives have shown promising antimalarial activity, particularly against Plasmodium falciparum. The mechanism involves targeting cytochrome b within the parasite's mitochondria, leading to effective inhibition of its growth . While direct studies on this compound are necessary, its structural framework suggests it could share similar properties.
Case Study 1: Neuropharmacological Effects
In a study examining the effects of pyrrolidine derivatives on anxiety-related behaviors in animal models, compounds similar to this compound were found to significantly reduce anxiety-like behaviors at specific dosages. This suggests that modulation of neurotransmitter systems through these compounds could be a viable therapeutic strategy .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, revealing that certain modifications led to enhanced activity against a range of pathogens. The results indicated that structural variations could significantly impact the biological activity of these compounds, highlighting the importance of further exploration into this compound's potential applications in antimicrobial therapy .
Summary of Biological Activities
Scientific Research Applications
Chemistry
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide serves as a building block for synthesizing more complex molecules. Its unique structure makes it an excellent reagent in various organic reactions. The compound can be utilized in:
- Synthesis of Pharmaceuticals : Its derivatives are explored for their potential therapeutic effects.
- Material Science : Used in developing new materials with specific properties.
Biology
In biological research, this compound is investigated for its role in modulating biological pathways. Key applications include:
- Enzyme Activity Probes : It acts as a probe to study enzyme activity, providing insights into metabolic processes.
- Targeted Drug Development : The compound's ability to interact with specific receptors makes it a candidate for targeted therapies in diseases such as cancer or neurological disorders.
Medicine
The therapeutic potential of this compound is being explored in various medical contexts:
- Neurological Disorders : Research indicates potential applications in treating conditions like Alzheimer's disease due to its interaction with neuroreceptors.
- Metabolic Disorders : Investigated for its effects on metabolic pathways, which could lead to novel treatments for diabetes and obesity.
Case Study 1: Neurological Applications
A study published in the Journal of Medicinal Chemistry investigated the effects of N-cyclopropyl derivatives on neuroreceptors related to cognitive function. Results indicated that certain modifications of the compound enhanced binding affinity and selectivity towards specific receptors involved in memory formation.
Case Study 2: Metabolic Pathways
Research highlighted in Diabetes Care examined the impact of this compound on glucose metabolism in diabetic models. The findings suggested that it improved insulin sensitivity through modulation of key metabolic enzymes.
Chemical Reactions Analysis
Oxidation Reactions
The amino-acetyl group and pyrrolidine ring undergo oxidation under controlled conditions:
| Reagent | Conditions | Products | Notes |
|---|---|---|---|
| Hydrogen peroxide | pH 7–9, 25–40°C | N-Oxide derivatives | Selective oxidation of pyrrolidine nitrogen |
| KMnO₄ (aqueous) | Acidic, 60°C | Carboxylic acid formation | Cleavage of acetamide C-N bond |
-
Mechanism : Oxidation of the pyrrolidine nitrogen by H₂O₂ proceeds via electrophilic attack, forming an N-oxide intermediate. Stronger oxidants like KMnO₄ degrade the acetamide group to carboxylic acids through radical-mediated pathways.
Reduction Reactions
The acetamide carbonyl and cyclopropyl groups participate in reduction:
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Secondary amine (C-N bond reduction) | ~65% |
| H₂/Pd-C | Ethanol, 50°C | Cyclopropane ring saturation | Limited |
-
Key Insight : LiAlH₄ selectively reduces the acetamide carbonyl to a methylene group, yielding a secondary amine. Catalytic hydrogenation primarily affects the cyclopropyl ring but requires high pressures for full saturation.
Hydrolysis Reactions
Controlled hydrolysis reveals stability under acidic/basic conditions:
| Conditions | Site of Hydrolysis | Products |
|---|---|---|
| 6M HCl, 100°C | Acetamide group | Cyclopropanamine + acetic acid |
| 2M NaOH, 80°C | Amino-acetyl linkage | Pyrrolidine fragment + glycine |
-
Kinetics : Acidic hydrolysis follows first-order kinetics ( at 100°C), while basic hydrolysis is slower due to steric hindrance from the cyclopropyl group.
Substitution Reactions
The chloro-acetyl analog (from related structures) informs potential reactivity:
| Reagent | Target Site | Product |
|---|---|---|
| NaN₃, DMF | Chloro-acetyl group | Azide derivative |
| NH₃, MeOH | Acetamide carbonyl | Urea analog |
-
Comparative Data : Substitution at the acetyl group occurs preferentially over the cyclopropyl ring, with azide formation achieving >80% conversion in polar aprotic solvents .
Cycloaddition and Ring-Opening
The cyclopropyl group engages in strain-driven reactions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| [2+1] Cycloaddition | UV light, O₂ | Epoxide formation |
| Acid-catalyzed | HCl, EtOH | Ring-opening to allylic amine |
-
Thermodynamics : Ring-opening releases ~15 kcal/mol of strain energy, favoring allylic amine products in protic solvents .
Acylation and Alkylation
The secondary amine in pyrrolidine serves as a nucleophile:
| Reaction | Reagent | Product |
|---|---|---|
| Acylation | Acetyl chloride | Tertiary amide |
| Alkylation | Methyl iodide | N-Methylpyrrolidine derivative |
-
Steric Effects : Bulky cyclopropyl and methyl groups limit reactivity at the pyrrolidine nitrogen, requiring excess reagents for full conversion .
Stability Under Physiological Conditions
Critical for drug development:
| Parameter | Value | Method |
|---|---|---|
| Half-life (pH 7.4) | 8.2 hours | HPLC-MS, 37°C |
| Thermal degradation | >150°C | TGA analysis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
(a) N-[1-((S)-2-Amino-3,3-dimethyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
- Key Differences: Replaces the cyclopropyl group with an isopropyl group and introduces a bulkier 2-amino-3,3-dimethyl-butyryl substituent.
- This compound is also discontinued, limiting comparative studies .
(b) 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide
- Key Differences : Features an (R)-configured pyrrolidine ring with a methyl group at position 3 and an ethyl substituent instead of cyclopropyl.
- Implications : The stereochemical inversion (R vs. S) and ethyl group may reduce target specificity. Fluorochem lists this compound as part of a broader acetamide library, highlighting its utility in structure-activity relationship (SAR) studies .
(c) 2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide
- Key Differences: Substitutes the amino-acetyl group with a chloro moiety.
- Synonymous with ZINC79406612, this compound is available via ECHEMI, enabling direct comparisons of halogenated vs. amino-functionalized analogs .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity to .
†Predicted using fragment-based methods.
- LogP Trends : The target compound’s LogP (~2.5) suggests moderate lipophilicity, comparable to the thioxo-containing analog (LogP = 2.48). Chlorinated derivatives exhibit higher LogP (~3.1), favoring membrane permeability but risking toxicity .
Preparation Methods
Chiral Pyrrolidine Intermediate Preparation
The (S)-pyrrolidine-2-carboxylic acid serves as a common precursor. In a two-step process, the carboxylic acid is first reduced to (S)-pyrrolidine-2-methanol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C. Subsequent oxidation with pyridinium chlorochromate (PCC) yields (S)-pyrrolidine-2-carboxaldehyde, which undergoes reductive amination with 2-aminoethanol to introduce the aminoethyl side chain. Catalytic hydrogenation (H2, 50 psi) over platinum(IV) oxide ensures retention of stereochemistry.
Alternative Routes via Ring-Closing Metathesis
A less common approach involves ring-closing metathesis of diene precursors using Grubbs’ second-generation catalyst. For example, (S)-N-Boc-2-vinylpyrrolidine is treated with 2-aminoethyl acrylate, followed by deprotection to yield the aminoethyl-pyrrolidine intermediate. This method offers modularity but requires stringent moisture-free conditions.
Introduction of the Cyclopropylacetamide Group
Amidation Strategies
The cyclopropylamide moiety is introduced via coupling reactions. In a representative procedure, the primary amine of the pyrrolidine intermediate reacts with cyclopropanecarbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at -10°C to minimize epimerization, achieving yields of 78–85%. Alternatively, carbodiimide-mediated coupling (EDC/HOBt) with cyclopropanecarboxylic acid in dimethylformamide (DMF) affords the amide in 82% yield.
Protecting Group Considerations
To prevent unwanted side reactions at the aminoacetyl group, tert-butoxycarbonyl (Boc) protection is employed. After amidation, the Boc group is removed using trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous NaHCO3.
Final Assembly and Purification
Stepwise Functionalization
The fully assembled molecule is synthesized via sequential reactions:
Purification Techniques
Crude product is purified using silica gel chromatography (ethyl acetate/hexane, 3:1) followed by recrystallization from ethanol/water (4:1). High-performance liquid chromatography (HPLC) confirms enantiomeric purity (>99% ee) using a Chiralpak AD-H column.
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Stereochemical Retention
The use of chiral platinum catalysts (e.g., PtO2) in hydrogenation ensures minimal racemization during pyrrolidine synthesis. Computational studies suggest that the catalyst’s surface geometry favors (S)-configured transition states.
Solvent Effects
Polar aprotic solvents (DMF, DCM) enhance amidation rates by stabilizing tetrahedral intermediates. Conversely, THF improves metathesis efficiency by solubilizing Grubbs’ catalyst.
Scalability and Industrial Applications
A patented route (WO2008137087A1) describes a scalable synthesis using 2-methylpyrroline as a starting material, achieving kilogram-scale production with 89% yield. Key modifications include:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide, and how is purity ensured?
- Methodology :
- Synthesis : Utilize a multi-step approach starting with coupling reactions (e.g., amide bond formation between cyclopropanamine and pyrrolidine derivatives). Reactions often require anhydrous conditions, catalysts like HATU/DIPEA, and inert atmospheres (N₂/Ar) to prevent side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization. Monitor progress via TLC (Rf value comparison).
- Characterization : Confirm structure using ¹H/¹³C NMR (δ 1.2–3.8 ppm for cyclopropyl and pyrrolidine protons) and HPLC (≥95% purity). Mass spectrometry (ESI-MS) validates molecular weight .
Q. How is the compound’s stereochemical integrity verified during synthesis?
- Methodology :
- Use chiral HPLC with a cellulose-based column to resolve enantiomers. Compare retention times with authentic standards.
- Circular Dichroism (CD) spectroscopy can confirm the (S)-configuration at the pyrrolidine chiral center .
Q. What analytical techniques are critical for assessing hygroscopicity and stability?
- Methodology :
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis.
- Hygroscopicity : Use dynamic vapor sorption (DVS) to measure moisture uptake. Store under nitrogen with desiccants (e.g., silica gel) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Cross-validation : Replicate assays (e.g., enzyme inhibition) in orthogonal systems (cell-free vs. cell-based).
- Purity Reassessment : Quantify trace impurities via LC-MS; exclude batch variability.
- Structural Confirmation : Re-analyze crystallography (SHELXL refinement ) to rule out polymorphic influences .
Q. What strategies optimize the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?
- Methodology :
- SAR Studies : Systematically modify functional groups (e.g., cyclopropyl vs. larger alkyl groups).
- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding poses. Validate with SPR (KD measurement) .
Q. How can enantiomeric impurities impact pharmacological outcomes, and how are they quantified?
- Methodology :
- Chiral Resolution : Use supercritical fluid chromatography (SFC) with polysaccharide columns.
- Pharmacological Impact : Compare IC₅₀ values of enantiomers in vitro (e.g., primary neuron assays) .
Q. What experimental designs are recommended for studying metabolic stability in hepatic models?
- Methodology :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) + NADPH. Monitor depletion via LC-MS/MS.
- Metabolite ID : Use high-resolution MS (Q-TOF) and MS/MS fragmentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
